Cas no 62367-66-2 (Ethanone, 1-[2-phenyl-1-(phenylmethyl)-1H-indol-3-yl]-)
62367-66-2 structure
Product Name:Ethanone, 1-[2-phenyl-1-(phenylmethyl)-1H-indol-3-yl]-
CAS No:62367-66-2
MF:C23H19NO
MW:325.403065919876
CID:447723
PubChem ID:12311895
Update Time:2025-04-19
Ethanone, 1-[2-phenyl-1-(phenylmethyl)-1H-indol-3-yl]- Chemical and Physical Properties
Names and Identifiers
-
- Ethanone, 1-[2-phenyl-1-(phenylmethyl)-1H-indol-3-yl]-
- 1-(1-benzyl-2-phenylindol-3-yl)ethanone
- 1-(1-benzyl-2-phenyl-1H-indol-3-yl)ethan-1-one
- 1-(1-Benzyl-2-phenyl-1H-indol-3-yl)ethanone
- 62367-66-2
- DTXSID40487311
-
- Inchi: 1S/C23H19NO/c1-17(25)22-20-14-8-9-15-21(20)24(16-18-10-4-2-5-11-18)23(22)19-12-6-3-7-13-19/h2-15H,16H2,1H3
- InChI Key: FMEUXQUTQPJXDT-UHFFFAOYSA-N
- SMILES: O=C(C)C1C2C=CC=CC=2N(CC2C=CC=CC=2)C=1C1C=CC=CC=1
Computed Properties
- Exact Mass: 325.14677
- Monoisotopic Mass: 325.146664230g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 25
- Rotatable Bond Count: 4
- Complexity: 449
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.9
- Topological Polar Surface Area: 22Ų
Experimental Properties
- PSA: 22
Ethanone, 1-[2-phenyl-1-(phenylmethyl)-1H-indol-3-yl]- Related Literature
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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